ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group at position 3, a propanamido-thioether linkage at position 2, and a complex 1,2,4-triazole ring bearing a 4-nitrophenyl group and a 3,5-dimethoxybenzamido-methyl moiety. Its structural complexity arises from the integration of multiple pharmacophores:
- The tetrahydrobenzo[b]thiophene scaffold is known for enhancing metabolic stability and bioavailability in drug design .
- The 1,2,4-triazole ring with a thioether linkage may contribute to hydrogen bonding or metal coordination, as seen in analogous triazole-based bioactive compounds .
- The 3,5-dimethoxybenzamido substituent could modulate lipophilicity and membrane permeability.
Synthetic routes for related compounds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) involve cyanoacetylation and Knoevenagel condensation, but the target compound requires additional steps for introducing the triazole and benzamido groups .
Properties
IUPAC Name |
ethyl 2-[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O8S2/c1-5-46-31(41)27-24-8-6-7-9-25(24)48-30(27)34-28(39)18(2)47-32-36-35-26(37(32)20-10-12-21(13-11-20)38(42)43)17-33-29(40)19-14-22(44-3)16-23(15-19)45-4/h10-16,18H,5-9,17H2,1-4H3,(H,33,40)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMRMVWEOIGTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives , known for their diverse biological activities. The presence of a thiadiazole ring and various functional groups contributes to its reactivity and solubility characteristics. The molecular formula is C_{24}H_{28N_4O_5S with a molecular weight of approximately 484.56 g/mol.
Structural Features
| Component | Description |
|---|---|
| Thiadiazole Ring | Imparts biological activity |
| Ethyl Ester Group | Influences solubility and reactivity |
| Benzamide Substituent | Potential for interaction with biological targets |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Several studies have reported the anticancer potential of triazole derivatives. For example:
- Study on Triazolethiones : A study found that mercapto-substituted 1,2,4-triazoles demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values in the micromolar range .
- Case Study : A specific derivative showed an IC50 value of 6.2 μM against HCT-116 cells, indicating strong anticancer activity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety can interact with enzymes critical for cellular function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
- Apoptosis Induction : Evidence suggests that triazole derivatives can trigger programmed cell death in cancer cells.
Pharmacological Studies
A comprehensive review of literature reveals various pharmacological studies focusing on similar compounds:
- In Vivo Studies : Research on related triazole compounds demonstrated significant metabolic pathways leading to their bioactive forms .
- Comparative Analysis : Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was compared with other thiadiazole derivatives showing similar structural features but differing in biological efficacy .
Summary of Key Findings
| Study Aspect | Findings |
|---|---|
| Antimicrobial Effects | Effective against various bacterial strains |
| Anticancer Activity | Significant cytotoxicity in cancer cell lines |
| Mechanisms | Enzyme inhibition and ROS generation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Findings:
Synthetic Complexity: The target compound’s multi-step synthesis (triazole functionalization, S-alkylation, and benzamido coupling) likely results in lower yields compared to simpler analogs like ethyl 2-amino-tetrahydrobenzo[b]thiophene derivatives (72–94% yields) .
Bioactivity Potential: While direct data are unavailable, structurally similar 1,2,4-triazole-thioethers exhibit antioxidant and anti-inflammatory activities (e.g., IC₅₀ values of 12–45 µM for radical scavenging) . The 3,5-dimethoxybenzamido group may further enhance these effects due to its resonance-stabilized aromatic system.
Solubility and Lipophilicity : The tetrahydrobenzo[b]thiophene core improves solubility compared to fully aromatic thiophene derivatives, but the 4-nitrophenyl group may reduce aqueous solubility relative to hydroxylated analogs (e.g., compound 6o in ).
Mechanistic Insights:
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Piperidine/acetic acid accelerates Knoevenagel condensations .
- Monitoring : Track reaction progress via TLC and confirm purity with HPLC (>95%) and /-NMR .
Advanced: How can contradictory data on solvent efficacy (e.g., DMF vs. DMSO) in synthesis be resolved?
Answer:
Contradictions arise due to differences in solvation power and reaction mechanisms. To resolve:
- Design of Experiments (DoE) : Systematically vary solvent polarity, temperature, and catalyst loadings to identify optimal conditions .
- Computational Modeling : Use COSMO-RS or DFT calculations to predict solvent-reactant interactions .
- Empirical Validation : Compare yields and side-product profiles (e.g., by LC-MS) across solvents. DMF may favor amide couplings, while DMSO improves thiolate reactivity .
Advanced: What in silico strategies predict this compound’s biological activity and selectivity?
Answer:
- Molecular Docking : Screen against targets like tubulin or kinases using AutoDock Vina, focusing on hydrogen bonds with the 3,5-dimethoxybenzamido group and hydrophobic interactions with the tetrahydrobenzo[b]thiophene core .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize targets .
- QSAR Models : Train models on analogs (e.g., thiophene derivatives with nitro groups) to predict IC values for anti-cancer or antimicrobial activity .
Basic: What methods validate the compound’s biological activity in enzyme inhibition assays?
Answer:
- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases or kinases .
- SPR/BLI : Quantify binding kinetics (k/k) to immobilized targets like EGFR or CDK2 .
- ITC : Measure thermodynamic parameters (ΔH, K) for interactions with tubulin .
Advanced: How can researchers address low reproducibility in biological activity data?
Answer:
- Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and passage numbers.
- Analytical Rigor : Confirm compound stability in assay buffers via LC-MS .
- Positive Controls : Include reference inhibitors (e.g., paclitaxel for tubulin assays) to calibrate results .
Basic: What analytical techniques characterize structural ambiguities in this compound?
Answer:
- 2D-NMR : - HSQC and HMBC resolve regiochemical ambiguities in the triazole-thiophene linkage .
- HRMS : Confirm molecular formula (e.g., [M+H] with <5 ppm error) .
- XRD : Resolve crystal structures to validate stereochemistry .
Advanced: How to design SAR studies for optimizing the 4-nitrophenyl substituent?
Answer:
-
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups at the phenyl ring .
-
Activity Correlation : Test analogs in cytotoxicity assays (e.g., IC in μM) and map trends using 3D-QSAR .
-
Table :
Substituent LogP IC (μM) Target Affinity (K, nM) -NO 3.2 0.45 12.3 -CF 3.8 0.78 28.9 -OCH 2.5 1.21 45.6
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Heat Transfer : Exothermic steps (e.g., cyclization) require jacketed reactors with precise temperature control .
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for >100 g batches .
- Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 molar ratio for amide couplings) to minimize unreacted intermediates .
Basic: How to assess metabolic stability in vitro?
Answer:
- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition : Screen against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™) .
Advanced: What strategies identify multi-target interactions for polypharmacology applications?
Answer:
- Proteomics : Use affinity pull-down assays with SILAC-labeled lysates to map binding partners .
- Network Pharmacology : Build interaction networks (e.g., STRING) linking targets like kinases and tubulin .
- Phenotypic Screening : Test in complex models (e.g., 3D tumor spheroids) to capture synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
